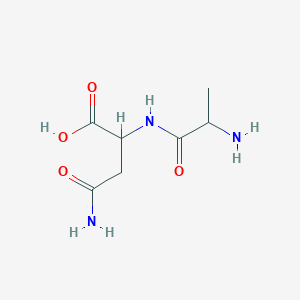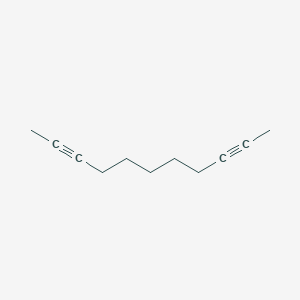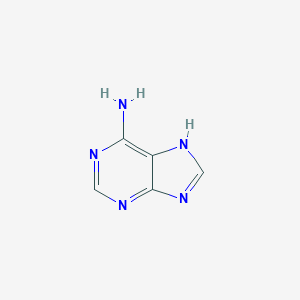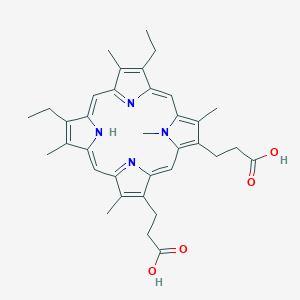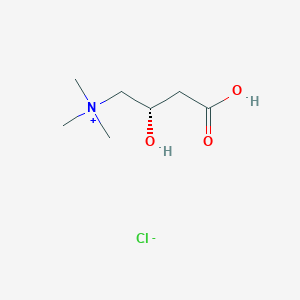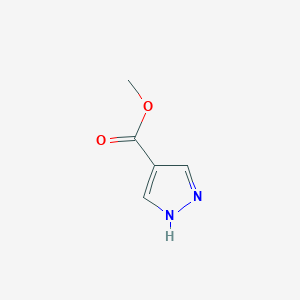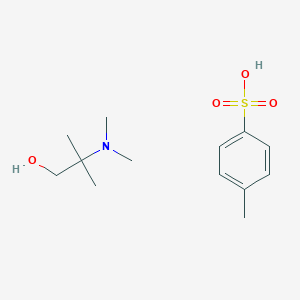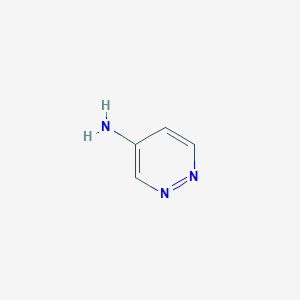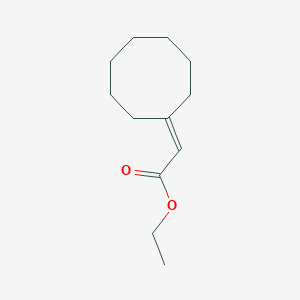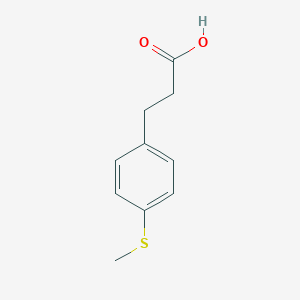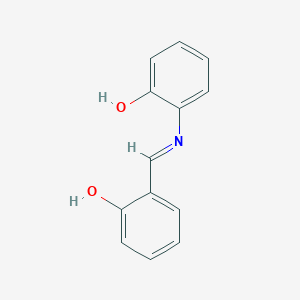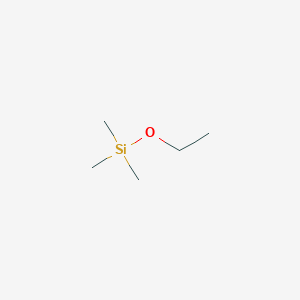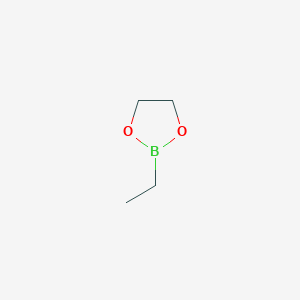
2-Ethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3,2-dioxaborolane, also known as 2-EDB, is a boronic acid derivative that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 131.96 g/mol. In
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. The boron atom in 2-Ethyl-1,3,2-dioxaborolane has an empty p orbital, which allows it to form a coordinate covalent bond with a Lewis base such as an oxygen or nitrogen atom. This property makes 2-Ethyl-1,3,2-dioxaborolane a useful reagent for the synthesis of boronic acid-based compounds and for the selective detection of biomolecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Ethyl-1,3,2-dioxaborolane. However, studies have shown that it is relatively non-toxic and has low levels of skin and eye irritation. It has also been shown to have low levels of acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethyl-1,3,2-dioxaborolane in lab experiments is its versatility. It can be used as a reagent in a wide range of organic reactions and can be used to selectively detect a variety of biomolecules. Additionally, 2-Ethyl-1,3,2-dioxaborolane is relatively inexpensive and easy to synthesize, making it a cost-effective choice for researchers.
However, there are also some limitations to using 2-Ethyl-1,3,2-dioxaborolane. One of the main limitations is its instability in the presence of water and air. This can make it difficult to work with in certain experiments. Additionally, 2-Ethyl-1,3,2-dioxaborolane has limited solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Ethyl-1,3,2-dioxaborolane. One potential area of research is the development of new boronic acid-based compounds for use in organic chemistry and drug discovery. Additionally, 2-Ethyl-1,3,2-dioxaborolane could be used as a starting material for the synthesis of new hydrogels and other materials with potential applications in tissue engineering and drug delivery. Further studies are also needed to better understand the mechanism of action of 2-Ethyl-1,3,2-dioxaborolane and its potential applications in scientific research.
Conclusion
In conclusion, 2-Ethyl-1,3,2-dioxaborolane is a boronic acid derivative with unique properties and potential applications in scientific research. Its versatility and low cost make it a popular choice for researchers interested in using it as a reagent in organic reactions or for the selective detection of biomolecules. While there are some limitations to using 2-Ethyl-1,3,2-dioxaborolane, there are also several potential future directions for research involving this compound. Further studies are needed to better understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Ethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-1,3-propanediol with boric acid in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain a high-purity compound. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers interested in using 2-Ethyl-1,3,2-dioxaborolane in their experiments.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. One of the most common applications of 2-Ethyl-1,3,2-dioxaborolane is in the synthesis of boronic acid-based compounds, which have a variety of uses in organic chemistry. Additionally, 2-Ethyl-1,3,2-dioxaborolane has been used as a reagent for the selective detection of carbohydrates, amines, and other biomolecules. It has also been used as a crosslinking agent for the preparation of hydrogels and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
10173-38-3 |
|---|---|
Produktname |
2-Ethyl-1,3,2-dioxaborolane |
Molekularformel |
C4H9BO2 |
Molekulargewicht |
99.93 g/mol |
IUPAC-Name |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
InChI-Schlüssel |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
Kanonische SMILES |
B1(OCCO1)CC |
Andere CAS-Nummern |
10173-38-3 |
Synonyme |
2-Ethyl-1,3,2-dioxaborolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



